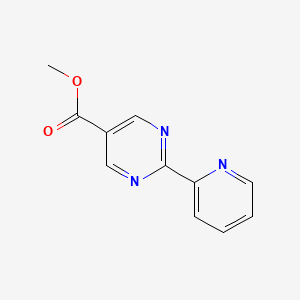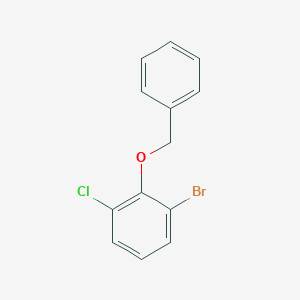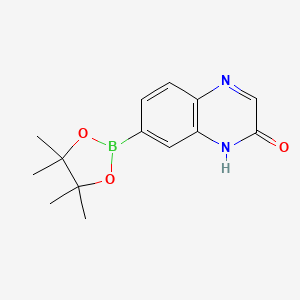
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxalin-2(1H)-one” is a complex organic molecule. It contains a quinoxaline core, which is a type of heterocyclic compound. Attached to this core is a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Scientific Research Applications
Hydrolysis and Structural Analysis
One significant aspect of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxalin-2(1H)-one involves its hydrolysis behavior. The hydrolysis of similar compounds like 8-(pinacolboranyl)quinoline has been studied, revealing rapid hydrolysis in air. Interestingly, the expected hydrolysis product, (quinolin-8-yl)boronic acid, was not observed. Instead, researchers found (quinolinium-8-yl)trihydroxyborate zwitterion or an anhydride as the hydrolysis products, depending on the conditions. This finding challenges the notion that monomeric (quinolin-8-yl)boronic acid can be isolated in its neutral Lewis base-free form (Son et al., 2015).
Synthesis and Characterization
A methodology for introducing aryl and vinyl substituents into the structure of 8-hydroxyquinoline, related to the compound , has been developed. The process leverages the Suzuki cross-coupling reaction, demonstrating the synthetic versatility and potential applications of these compounds in various fields (Babudri et al., 2006).
Structural and Conformational Analyses
Comprehensive structural and conformational analyses of boric acid ester intermediates, similar to the compound , have been performed. Techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction have been employed to confirm the structures. Additionally, density functional theory (DFT) has been used to compute the molecular structures, revealing consistency with X-ray diffraction data and providing insights into the physicochemical properties of the compounds (Huang et al., 2021).
Vibrational Properties and DFT Studies
Detailed vibrational properties studies and DFT calculations have been conducted on similar compounds. These studies help in understanding the molecular structure and dynamics, as well as predicting the behavior of these compounds under different conditions (Wu et al., 2021).
Properties
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O3/c1-13(2)14(3,4)20-15(19-13)9-5-6-10-11(7-9)17-12(18)8-16-10/h5-8H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOVKKOIMKOZTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=CC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




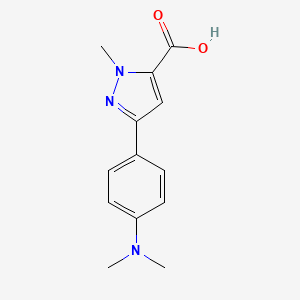
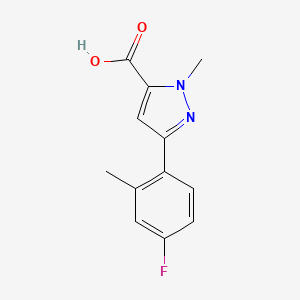
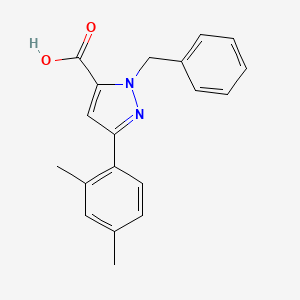


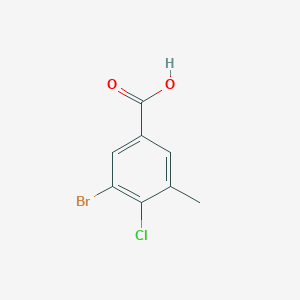
![1-Methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride; 95%](/img/structure/B6333445.png)
